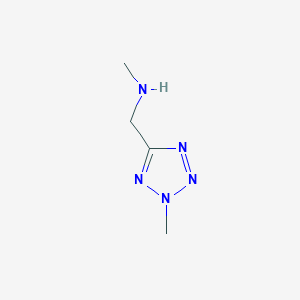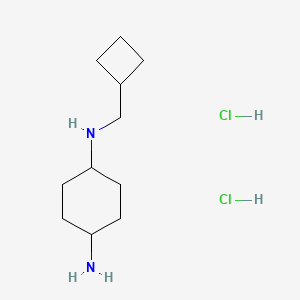![molecular formula C22H20FN3O2S2 B2823242 N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687561-33-7](/img/structure/B2823242.png)
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) reported on compounds including analogues similar to the specified chemical structure as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds are explored for their efficacy in inhibiting key enzymes in nucleotide synthesis pathways, which are crucial for cancer cell proliferation. The research demonstrates the potential of these compounds in cancer therapy due to their high potency and dual-targeting properties. The most potent compound identified in their study exhibited significant inhibitory activity, making it a promising candidate for further development in cancer treatment (Gangjee et al., 2008).
Fluorescence Binding with Bovine Serum Albumin
In another study, Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. Although not directly mentioning the exact compound , this research highlights the broader application of structurally similar compounds in understanding protein-ligand interactions. Such interactions are crucial for drug delivery mechanisms and the pharmacokinetic profiling of new therapeutic agents (Meng et al., 2012).
Imaging Translocator Protein with PET
Dollé et al. (2008) discussed the synthesis of radioligands within a series closely related to the given compound for imaging the translocator protein (18 kDa) using positron emission tomography (PET). Such compounds, particularly DPA-714, are highlighted for their selective binding and imaging capabilities of TSPO, an early biomarker of neuroinflammation. This application is crucial for diagnosing and understanding the progression of neurological diseases (Dollé et al., 2008).
Molecular Structure and Drug Likeness Analysis
Mary et al. (2020) provided a quantum chemical insight into a molecule structurally similar to the specified compound, focusing on its molecular structure, NBO analysis, and drug likeness properties. Their study includes an in-depth analysis of intermolecular interactions, spectroscopic properties, and potential as an antiviral agent, particularly against SARS-CoV-2. Such research underscores the compound's relevance in drug design and discovery, especially in the context of emerging infectious diseases (Mary et al., 2020).
High Glass Transitions in Polyamides and Polyimides
Research by Liaw et al. (2002) explored the synthesis and characterization of new polyamides and polyimides containing triphenylamine groups, which are related to the structural framework of the compound . These materials exhibited high glass transition temperatures, making them suitable for applications requiring materials with excellent thermal stability and mechanical properties. Such studies demonstrate the compound's potential utility beyond medicinal applications, extending into material science (Liaw et al., 2002).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-13-3-8-17(14(2)11-13)24-19(27)12-30-22-25-18-9-10-29-20(18)21(28)26(22)16-6-4-15(23)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROZYSYEUKJQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)



![tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate](/img/structure/B2823169.png)
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)
![N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2823172.png)
![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)



![5-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2823178.png)
